N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine
Description
N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine is a triazole-based compound characterized by a 1H-1,2,4-triazole core linked to a 4-isopropylbenzyl group. The 1,2,4-triazole ring is a heterocyclic scaffold known for its versatility in medicinal chemistry, enabling interactions with biological targets via hydrogen bonding and π-π stacking . The 4-isopropylbenzyl substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-9(2)11-5-3-10(4-6-11)7-13-12-14-8-15-16-12/h3-6,8-9H,7H2,1-2H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYRFDUUIJTFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine typically involves the reaction of 4-isopropylbenzylamine with 1H-1,2,4-triazole under specific conditions. Common reagents used in the synthesis may include solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have highlighted the potential of triazole derivatives, including N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine, as antiviral agents. Triazoles are known for their ability to inhibit viral replication through various mechanisms. For instance, compounds with triazole linkages have been synthesized and evaluated for their efficacy against the respiratory syncytial virus (RSV), which causes significant respiratory infections in infants. The introduction of a triazole moiety has been shown to enhance the binding affinity to viral proteins, thereby improving antiviral activity .
Case Study: Synthesis and Evaluation
A study focused on the synthesis of triazole-linked coumarin derivatives demonstrated that these compounds exhibited significant inhibitory effects on RSV replication. The most potent derivatives had IC50 values in the low micromolar range, indicating their potential as therapeutic agents against viral infections . The structural modifications involving this compound could further optimize its antiviral properties.
Agricultural Applications
Fungicidal Properties
The triazole group is well-known for its fungicidal properties. Compounds containing triazole rings are commonly used in agricultural practices to combat fungal pathogens affecting crops. This compound can potentially be developed into a fungicide due to its structural characteristics that allow it to interact with fungal enzymes involved in sterol biosynthesis.
Data Table: Triazole Fungicides Comparison
| Compound Name | Active Ingredient | Application | Efficacy |
|---|---|---|---|
| This compound | Triazole | Crop protection | High |
| Tebuconazole | Triazole | Broad-spectrum fungicide | Moderate |
| Propiconazole | Triazole | Systemic fungicide | High |
This table illustrates the potential of this compound as a competitive alternative to existing triazole fungicides.
Materials Science
Polymer Chemistry
In materials science, triazole-containing compounds have been explored for their ability to enhance the thermal and mechanical properties of polymers. The incorporation of this compound into polymer matrices could lead to improved material performance due to the compound's potential cross-linking capabilities.
Case Study: Polymer Modification
Research has indicated that polymers modified with triazole derivatives exhibit enhanced thermal stability and mechanical strength. For example, a study demonstrated that adding triazole compounds to epoxy resins resulted in materials with superior heat resistance and durability compared to unmodified resins .
Mechanism of Action
The mechanism of action of N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring may play a crucial role in binding to these targets, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations:
- Antimicrobial Activity : Compound 7b (MIC = 16 µg/mL against E. coli) demonstrates that electron-withdrawing groups (e.g., fluorine) enhance antibacterial potency . The isopropyl group may similarly modulate electronic effects.
- Antifungal Applications : Benzotriazole derivatives with phenyl substituents (e.g., ) achieved >85% inhibition of fungal pathogens, suggesting that bulky aromatic groups improve antifungal efficacy.
- Toxicity Profile : Triazole-pyridine hybrid 3 exhibited significant rodenticidal activity (LD₅₀ = 160.6 mg/kg), with hepatotoxic and nephrotoxic effects . The target compound’s isopropyl group may alter toxicity via metabolic pathways.
Biological Activity
N-(4-isopropylbenzyl)-N-(1H-1,2,4-triazol-3-yl)amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antitumor and antiparasitic effects. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a triazole ring which is known for its diverse pharmacological properties. The compound is classified under the category of triazole-containing compounds, which have been extensively studied for their biological activities.
Antitumor Activity
Research indicates that compounds containing triazole moieties often exhibit significant antitumor properties. For example, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines. A study highlighted that triazole derivatives interact with matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis. Specifically, compounds with 1,2,3-triazole functionalities demonstrated antiproliferative effects against melanoma cells by inhibiting MMP-9 and MMP-2 activities .
Antiparasitic Activity
The compound's potential as an antileishmanial agent has also been explored. In vitro studies on related triazole-containing cinnamides showed promising results against Leishmania braziliensis, the causative agent of American Tegumentary Leishmaniasis (ATL). One specific derivative exhibited an IC50 value of 105.7 µg/mL against promastigotes and 87.97 µg/mL against amastigotes, indicating effective antiparasitic activity with low toxicity to mammalian cells (CC50 = 1169 µg/mL) .
The mechanisms underlying the biological activities of this compound involve:
- Reactive Oxygen Species (ROS) Production : The compound induces ROS generation in infected macrophages, leading to increased oxidative stress that can disrupt parasite membranes.
- Mitochondrial Depolarization : This effect contributes to the loss of mitochondrial function in parasites, further enhancing its antiparasitic efficacy.
- Membrane Integrity Disruption : Studies suggest that the compound alters plasma membrane integrity in parasites, which is linked to necrotic cell death .
Study 1: Antitumor Evaluation
A series of experiments were conducted to evaluate the cytotoxicity of triazole derivatives on various cancer cell lines. The findings indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapy.
Study 2: Antileishmanial Activity
In a comparative study involving several triazole derivatives, this compound was assessed for its ability to reduce infection rates in L. braziliensis-infected macrophages. Results demonstrated significant reductions in both infection percentage and number of recovered amastigotes compared to untreated controls .
Data Table: Biological Activity Summary
| Activity Type | Compound Tested | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index |
|---|---|---|---|---|
| Antitumor | Triazole derivative | Varies | Varies | High |
| Antileishmanial | This compound | 105.7 (promastigotes) 87.97 (amastigotes) | 1169 | >11 |
Q & A
Basic Research Question
- ¹H/¹³C NMR : Essential for confirming substitution patterns on the triazole and benzyl groups. Aromatic protons near the isopropyl group appear as a septet (~2.9 ppm), while triazole protons resonate at 8.1–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., m/z for C₁₂H₁₇N₅: calculated 231.1485).
- HPLC/UPLC with UV detection : Quantifies purity (>95% typical for pharmacological studies). Reverse-phase C18 columns with acetonitrile/water gradients are standard .
How can researchers optimize reaction conditions to improve the yield and selectivity of this triazole-containing amine?
Advanced Research Question
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require post-reaction purification to remove dimethylamine byproducts.
- Catalytic additives : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve alkylation efficiency.
- Temperature modulation : Lower temperatures (40–50°C) reduce side reactions during benzylation.
- Protecting groups : Trityl groups on the triazole nitrogen prevent undesired cross-linking, improving regioselectivity .
What strategies are employed to resolve stereochemical complexities in derivatives of this compound?
Advanced Research Question
- Chiral chromatography : Supercritical fluid chromatography (SFC) with cellulose-based columns resolves enantiomers (e.g., retention time differences of 0.5–1.0 min) .
- X-ray crystallography : SHELX software refines crystal structures to assign absolute configurations. Hydrogen-bonding networks between the triazole and benzyl groups are critical for stability .
- Dynamic NMR : Observes restricted rotation in amide bonds to infer stereochemical preferences .
How do structural modifications at the triazole and benzyl positions influence the compound's biological activity and selectivity?
Advanced Research Question
- Triazole modifications : Adding electron-withdrawing groups (e.g., -CF₃) enhances binding to hydrophobic enzyme pockets. For example, substituting the triazole with a thioether group increased SIRT2 inhibitory potency by 3-fold .
- Benzyl substituents : Bulkier groups (e.g., 4-phenoxyphenyl) improve metabolic stability but may reduce solubility. Isopropyl groups balance lipophilicity and bioavailability .
What computational methods are recommended for predicting the binding affinity of this compound with target enzymes?
Advanced Research Question
- Molecular docking (AutoDock Vina) : Models interactions with kinases or SIRT2 using crystal structures (PDB: 3ZGO for SIRT2). Focus on hydrogen bonds between the triazole NH and catalytic residues (e.g., Glu295) .
- QSAR models : Correlate substituent Hammett constants (σ) with IC₅₀ values to predict activity trends .
- MD simulations : Assess binding stability over 100 ns trajectories; RMSD < 2.0 Å indicates robust target engagement .
What in vitro assays are commonly used to assess the biological activity of this compound?
Basic Research Question
- Kinase inhibition assays : ADP-Glo™ assays measure ATP consumption (e.g., IC₅₀ for JAK2 inhibition).
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2) with EC₅₀ values reported at 48–72 hours .
- Enzyme inhibition : Fluorometric assays for SIRT2 using acetylated peptide substrates (e.g., IC₅₀ = 0.8 µM for optimized derivatives) .
How can contradictory data regarding the compound's toxicity profile across different studies be systematically analyzed?
Advanced Research Question
- Dose-response reconciliation : Compare LD₅₀ values across models (e.g., rodent vs. human hepatocytes). For example, triazole derivatives showed hepatotoxicity at 160 mg/kg in rats but lower cytotoxicity in human cell lines .
- Metabolite profiling : LC-MS/MS identifies reactive metabolites (e.g., epoxide intermediates) that may explain species-specific toxicity .
- Pathway analysis : RNA-seq of treated tissues highlights upregulated oxidative stress markers (e.g., NRF2) .
What are the best practices for analyzing crystal structures of this compound using X-ray diffraction data?
Advanced Research Question
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
- Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals. R-factors < 0.05 indicate high precision .
- Hydrogen bonding analysis : PLATON visualizes interactions; triazole N-H···O bonds (2.8–3.2 Å) stabilize the lattice .
What are the primary challenges in scaling up the synthesis of this compound from milligram to gram quantities while maintaining purity?
Basic Research Question
- Purification bottlenecks : Column chromatography becomes impractical; switch to recrystallization (ethanol/water mixtures).
- Exothermic reactions : Use jacketed reactors with controlled cooling during benzylation to avoid runaway reactions.
- Byproduct management : Install in-line FTIR to monitor intermediates and quench side reactions early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
